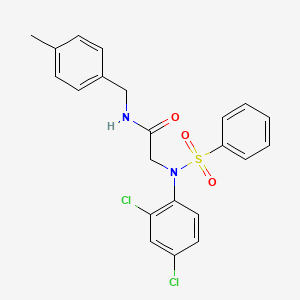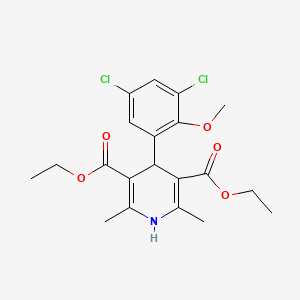![molecular formula C16H27ClN2O2 B5977659 {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride](/img/structure/B5977659.png)
{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB is a selective agonist for the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. In recent years, MPMB has been studied extensively for its potential use in treating a range of neurological and psychiatric disorders.
Wirkmechanismus
{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride acts as a selective agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Activation of this receptor leads to an increase in the release of serotonin, a neurotransmitter that plays a crucial role in regulating mood and behavior. {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has been shown to increase the activity of the 5-HT1A receptor, leading to an increase in serotonin release and subsequent therapeutic effects.
Biochemical and Physiological Effects:
{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase serotonin release in the brain, leading to anxiolytic, antidepressant, and antipsychotic effects. {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the development and maintenance of neurons in the brain. This suggests that {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride may have neuroprotective effects and could potentially be used to treat neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of serotonin activation on mood, anxiety, and behavior. However, one of the limitations of {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the synthesis of {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride can be complex and time-consuming, which may limit its use in some research settings.
Zukünftige Richtungen
There are numerous future directions for research on {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride. One potential area of research is its use in combination with other drugs for the treatment of neurological and psychiatric disorders. {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has been shown to have synergistic effects with other drugs, such as ketamine, which could lead to more effective treatments for depression and anxiety. Another area of research is the development of more efficient synthesis methods for {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride, which could make it more accessible for research and potential clinical use. Finally, further studies are needed to fully understand the long-term effects and potential side effects of {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride, as well as its potential use in treating a wider range of disorders.
Synthesemethoden
The synthesis of {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride involves a series of chemical reactions that require specialized equipment and expertise. The most common method involves the reaction of 4-(4-bromophenoxy)butanol with 4-methylpiperazine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the final product, {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
[4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-17-9-11-18(12-10-17)8-2-3-13-20-16-6-4-15(14-19)5-7-16;/h4-7,19H,2-3,8-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQKANXEKMVWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5977576.png)

![4-(2-hydroxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5977585.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5977603.png)
![N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5977604.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5977611.png)

![ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B5977619.png)
![4-ethoxy-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5977635.png)

![(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B5977652.png)

![[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5977673.png)
![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)